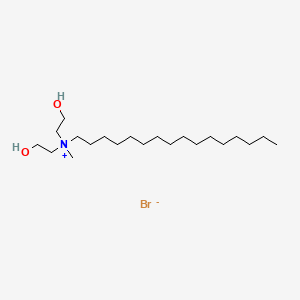

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide

Übersicht

Beschreibung

“N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide” is a quaternary ammonium salt . It’s a type of compound that has high surface activity . This compound is related to N,N-bis(2-hydroxyethyl)ethylenediamine, which has a linear formula of HOCH2CH2NHCH2CH2NHCH2CH2OH .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, N,N-bis(2-hydroxyethyl)alkylamide was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . Another study showed the synthesis of N,N-bis(2-hydroxyethyl)alkylamide from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .Chemical Reactions Analysis

The interaction mechanism of a similar compound, N,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride, on the surfaces of quartz and hematite was studied by zeta potential measurement, X-ray photoelectron spectroscopy (XPS), and Fourier transforms infrared spectroscopy (FTIR). The results indicated that the adsorption of this compound on hematite and quartz surfaces were mainly dependent on hydrogen bonding and electrostatic interaction .Wissenschaftliche Forschungsanwendungen

Spermicidal and Anti-HIV Properties

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide and related compounds have been studied for their spermicidal and anti-HIV properties. Research by Wong et al. (2002) demonstrated that these compounds exhibit both spermicidal and virucidal activity, suggesting their potential as topical contraceptive microbicides (Wong et al., 2002).

Corrosion Inhibition

This chemical has been explored for its role as a corrosion inhibitor. Hegazy et al. (2015) found that a novel gemini surfactant, related to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide, acts as an effective corrosion inhibitor for carbon steel in acidic solutions. This application is significant for protecting industrial materials (Hegazy et al., 2015).

Fluorescent and Colorimetric pH Probe

In 2020, Diana et al. developed a water-soluble fluorescent and colorimetric pH probe using a compound similar to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide. This probe can potentially be used for real-time pH sensing in various applications, including intracellular pH imaging (Diana et al., 2020).

Polymerized Surfactant Vesicles

Tundo et al. (1982) researched on polymerized surfactant vesicles using compounds similar to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide. These vesicles have enhanced stability and reduced permeability, which are useful in drug delivery and other biomedical applications (Tundo et al., 1982).

Dental Restoratives

In the field of dental medicine, compounds related to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide have been synthesized for use in polymeric dental restoratives. These materials show potential in controlling microbial growth and remineralizing tooth surfaces, as studied by Bienek et al. (2018) (Bienek et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, N,N-bis(2-hydroxyethyl)ethylenediamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . A safety assessment of another related compound, N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, was conducted for its use in food contact materials .

Eigenschaften

IUPAC Name |

hexadecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXATNSNLADPMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567762 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |

CAS RN |

42474-90-8 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)

![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)

![Benzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B1611242.png)

![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)